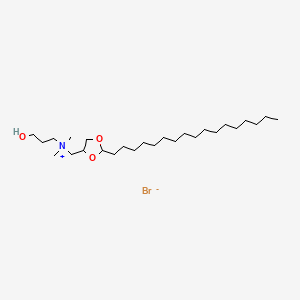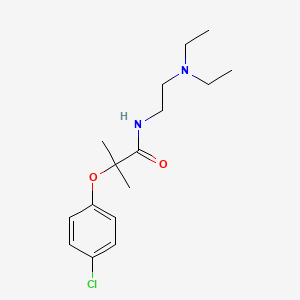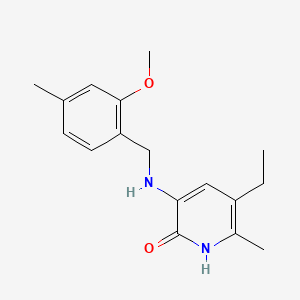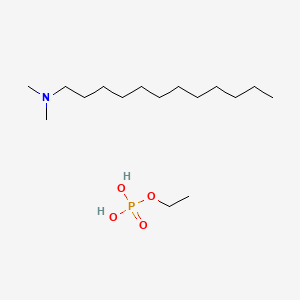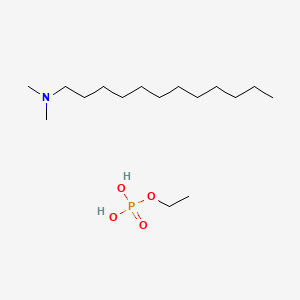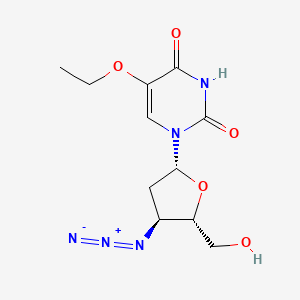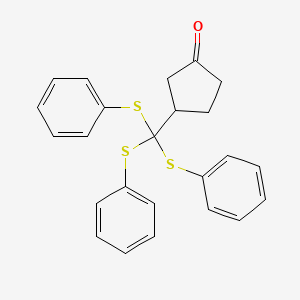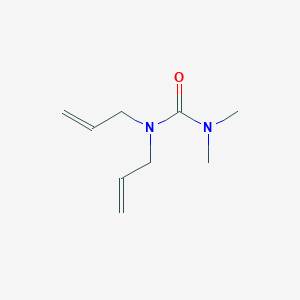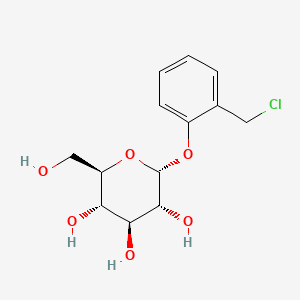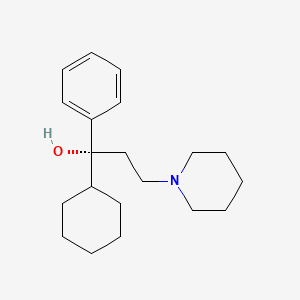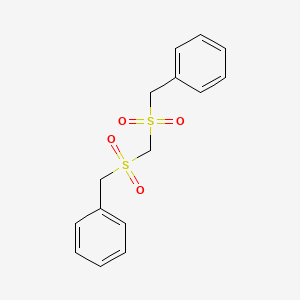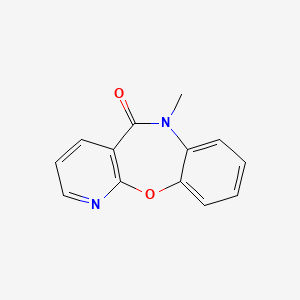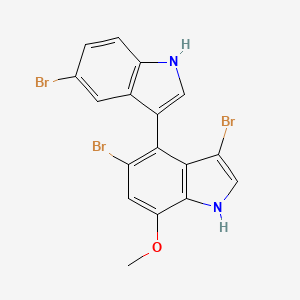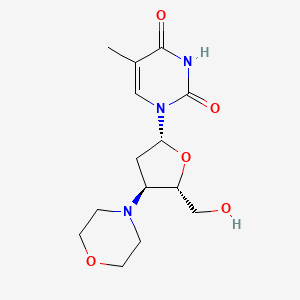
Thymidine, 3'-deoxy-3'-(4-morpholinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-deoxy-3’-(4-morpholinyl)- is a modified nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside that is a component of DNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-(4-morpholinyl)- typically involves the modification of thymidine. One common method includes the substitution of the 3’-hydroxyl group of thymidine with a morpholinyl group. This can be achieved through a series of chemical reactions, including protection and deprotection steps, nucleophilic substitution, and purification processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps to laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of automated synthesis equipment and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’-deoxy-3’-(4-morpholinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the morpholinyl group or the nucleoside base.
Reduction: This reaction can reduce any oxidized forms of the compound back to their original state.
Substitution: The morpholinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a morpholinyl oxide derivative, while substitution could result in a variety of functionalized nucleosides.
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-deoxy-3’-(4-morpholinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studies of DNA replication and repair.
Industry: It can be used in the production of diagnostic reagents and as a standard in analytical chemistry
Wirkmechanismus
The mechanism of action of Thymidine, 3’-deoxy-3’-(4-morpholinyl)- involves its incorporation into DNA in place of natural thymidine. This can disrupt DNA replication and repair processes, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The compound targets enzymes involved in DNA synthesis, such as thymidine kinase and DNA polymerase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine: The natural nucleoside that pairs with deoxyadenosine in DNA.
3’-Deoxy-3’-fluorothymidine: A fluorinated analog used in PET imaging.
Azidothymidine (AZT): An antiviral drug used in the treatment of HIV/AIDS
Uniqueness
Thymidine, 3’-deoxy-3’-(4-morpholinyl)- is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, alter its interaction with enzymes, and improve its efficacy in certain applications compared to its analogs .
Eigenschaften
CAS-Nummer |
134934-58-0 |
|---|---|
Molekularformel |
C14H21N3O5 |
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-morpholin-4-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O5/c1-9-7-17(14(20)15-13(9)19)12-6-10(11(8-18)22-12)16-2-4-21-5-3-16/h7,10-12,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,12+/m0/s1 |
InChI-Schlüssel |
WQCADOVGVIKORN-QJPTWQEYSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3CCOCC3 |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


